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Compound of Interest

Compound Name:
3-hydroxy-2-methyl-4-nitrobenzoic

acid

CAS No.: 1403597-59-0

Cat. No.: B6158065

Get Quote

Abstract
This guide provides a scalable, high-purity protocol for the mono-nitration of 3-hydroxy-2-

methylbenzoic acid to synthesize 3-hydroxy-2-methyl-4-nitrobenzoic acid. The presence of

the electron-rich phenolic hydroxyl group requires strict temperature control (–40 °C to –10 °C)

to prevent oxidative degradation and dinitration. This protocol utilizes a standard sulfuric

acid/nitric acid system, optimized for regioselectivity towards the C4 position, minimizing the

formation of the C6-nitro isomer.

Strategic Analysis & Mechanism
Substrate Assessment
The starting material, 3-hydroxy-2-methylbenzoic acid, presents a conflict of directing groups:

3-OH (Phenol): Strong activator, directs ortho (C2, C4) and para (C6). C2 is blocked by the

methyl group.
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2-CH₃ (Methyl): Weak activator, directs ortho (C1, C3) and para (C5). C1 and C3 are

blocked.

1-COOH (Carboxylic Acid): Moderate deactivator, directs meta (C3, C5).

Regioselectivity Logic
The hydroxyl group is the dominant directing group. Nitration will occur at C4 (ortho to OH) or

C6 (para to OH).

Path A (C4 - Major): The C4 position is ortho to the activating OH group and meta to the

deactivating COOH group. This position is electronically favored because it avoids the strong

inductive destabilization found at positions ortho to the carboxyl group.

Path B (C6 - Minor): The C6 position is para to the activating OH group but ortho to the

deactivating COOH group. The electron-withdrawing nature of the COOH group destabilizes

the arenium ion intermediate formed at C6 more than at C4.
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Figure 1: Reaction pathway showing the electronic preference for C4 nitration.

Experimental Protocol
Materials & Equipment

Reagents:

3-Hydroxy-2-methylbenzoic acid (Purity >98%)[1]
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Sulfuric acid (H₂SO₄), concentrated (98%)[1]

Nitric acid (HNO₃), fuming (90%) or concentrated (65-70%)

Ice/Water (for quenching)[2]

Equipment:

3-Neck Round Bottom Flask (RBF) with internal thermometer.

Addition funnel (pressure-equalizing recommended).

Cryogenic cooling bath (Acetone/Dry Ice or Chiller capable of -40 °C).

Mechanical stirrer (essential for viscous H₂SO₄ mixtures at low temp).

Stoichiometry Table
Reagent MW ( g/mol ) Equiv.

Mass/Vol
(Scale)

Moles

3-Hydroxy-2-

methylbenzoic

acid

152.15 1.0 5.00 g 32.9 mmol

Sulfuric Acid

(Solvent)
98.08 N/A 40 mL Excess

Nitric Acid

(Conc.)
63.01 1.1 ~1.6 mL 36.2 mmol

Step-by-Step Methodology
Step 1: Solubilization & Cooling[2][3]

Charge 40 mL of concentrated H₂SO₄ into the 3-neck flask.

Cool the acid to 0 °C.
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Add 5.00 g of 3-hydroxy-2-methylbenzoic acid portion-wise with stirring. Ensure complete

dissolution. Note: The solution may turn slightly pink or brown.

Cool the mixture strictly to -40 °C (or at least below -20 °C) using a dry ice/acetone bath.

Critical: Higher temperatures (>0 °C) significantly increase the risk of dinitration and tar

formation (oxidation).

Step 2: Nitration (Electrophilic Substitution)[2][4][5]

Prepare a nitrating mixture (optional but recommended for control): Mix the calculated HNO₃

with an equal volume of H₂SO₄ at 0 °C.

Add the HNO₃ (or nitrating mixture) dropwise to the substrate solution over 30–45 minutes.

Monitor Temperature: Do not allow the internal temperature to rise above -30 °C during

addition.

After addition, allow the reaction to stir at -40 °C to -20 °C for 1 hour.

Monitor reaction progress by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.

Step 3: Quenching & Isolation

Prepare a beaker with 200 g of crushed ice.

Slowly pour the cold reaction mixture onto the ice with vigorous stirring. The product should

precipitate as a yellow/off-white solid.

Stir the aqueous slurry for 30 minutes to ensure all acid is quenched and the precipitate is

granular.

Filter the solid using a Buchner funnel.

Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~5-6).

Step 4: Purification
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Dry the crude solid under vacuum at 45 °C.

Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (1:1) or minimal hot

Methanol.

Yield Expectation: 40–60% isolated yield.

Analytical Validation
To confirm the synthesis of the 4-nitro isomer (and not the 6-nitro), analyze the ¹H NMR

coupling pattern.

Expected Product: 3-Hydroxy-2-methyl-4-nitrobenzoic acid

Structure: Protons at C5 and C6 are adjacent.

¹H NMR (DMSO-d₆): You will observe two aromatic doublets with an ortho coupling

constant (J ≈ 8.5–9.0 Hz).

Shift Logic: The C6 proton is ortho to the carboxylic acid, appearing further downfield

(approx δ 7.5–8.0 ppm). The C5 proton is ortho to the nitro group.

Differentiation: If the 6-nitro isomer were formed, the protons would be at C4 and C5, also

showing ortho coupling. However, the chemical shift environment differs. The definitive proof

is often NOE (Nuclear Overhauser Effect) between the Methyl group (C2) and the aromatic

proton.

4-Nitro Isomer: NOE observed between Methyl (C2) and Proton (C6)? No, Methyl is at C2,

Proton at C6 is para. No NOE.

4-Nitro Isomer: NOE observed between Methyl (C2) and OH? Yes.

Key ID: In the 4-nitro isomer, the C5-H and C6-H are the only aromatic protons.

Data Reference (from US 8,796,296 B2):

MS (ESI): m/z 198 [M+H]⁺ (or 196 [M-H]⁻).
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Appearance: Yellow solid.[6]

Safety & Troubleshooting
Hazard / Issue Mitigation Strategy

Exotherm / Runaway

The nitration of phenols is highly exothermic.

Never add HNO₃ rapidly. Maintain cooling < -20

°C.

Oxidation (Tars)

If the reaction turns black/tarry, the temperature

was too high.[7] Repeat with stricter cooling (-40

°C).

Dinitration

Use exactly 1.0–1.1 equivalents of HNO₃.

Excess reagent leads to picric acid-like

derivatives (explosive potential).

Poor Precipitation

If the product does not precipitate on ice, extract

the aqueous quench with Ethyl Acetate (3x), dry

over Na₂SO₄, and evaporate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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